![molecular formula C22H28N2O3 B5728897 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, commonly known as L-745,870, is a selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a member of the tachykinin family of G protein-coupled receptors and is involved in the regulation of various physiological and pathological processes, including pain, inflammation, anxiety, and depression.
作用機序
L-745,870 acts as a selective antagonist of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, which is expressed in various tissues and organs, including the central nervous system (CNS), peripheral nervous system (PNS), and immune cells. The 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor is activated by the neuropeptide substance P, which is involved in the regulation of pain, inflammation, and stress responses. By blocking the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, L-745,870 inhibits the effects of substance P and reduces pain perception, inflammation, and stress responses.
Biochemical and Physiological Effects
L-745,870 has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In the CNS, L-745,870 has been shown to reduce pain perception, anxiety, and depression. In the PNS, L-745,870 has been shown to reduce inflammation and pain. In immune cells, L-745,870 has been shown to modulate immune responses and reduce inflammation.
実験室実験の利点と制限
L-745,870 has several advantages for lab experiments, including its selectivity for the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor, its ability to cross the blood-brain barrier, and its availability as a commercial product. However, L-745,870 also has some limitations, including its potential off-target effects, its short half-life, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research on L-745,870. One direction is to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in the regulation of other physiological and pathological processes, such as addiction, obesity, and cancer. Another direction is to develop more selective and potent 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor antagonists with longer half-lives and lower toxicity. Finally, L-745,870 could be used as a tool to study the interactions between the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor and other signaling pathways, such as the opioid and cannabinoid systems.
Conclusion
In conclusion, L-745,870 is a selective antagonist of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor that has been extensively used in scientific research to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in various physiological and pathological processes. L-745,870 has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on L-745,870, which could lead to the development of new therapies for various diseases and conditions.
合成法
L-745,870 is synthesized by reacting 4-isopropylphenol with 4-(4-morpholinylmethyl)benzylamine in the presence of acetic anhydride and pyridine to form the intermediate 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. The intermediate is then purified by column chromatography to obtain pure L-745,870.
科学的研究の応用
L-745,870 has been extensively used in scientific research to investigate the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in various physiological and pathological processes. For example, L-745,870 has been used to study the role of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in pain perception, anxiety, and depression. It has also been used to investigate the involvement of the 2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide receptor in the regulation of inflammation and immune responses.
特性
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17(2)19-5-9-21(10-6-19)27-16-22(25)23-20-7-3-18(4-8-20)15-24-11-13-26-14-12-24/h3-10,17H,11-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCBEFJHZVVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

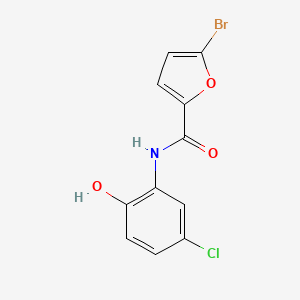
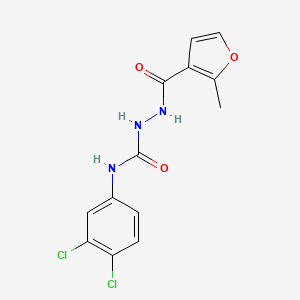
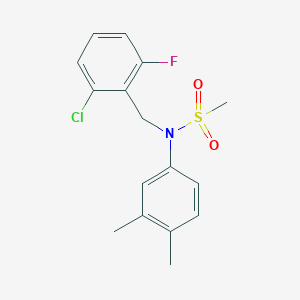

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
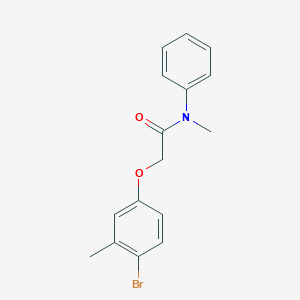
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
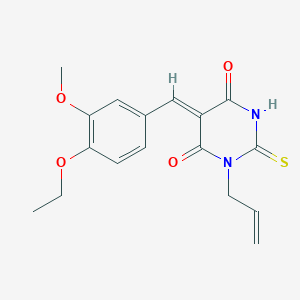
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
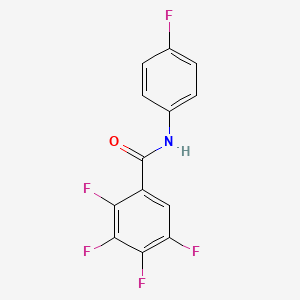
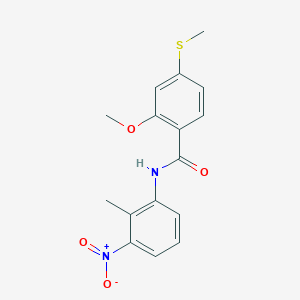
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)
